molecular formula C6H8ClNS B3203992 2-Chloro-4-isopropylthiazole CAS No. 1026081-93-5

2-Chloro-4-isopropylthiazole

Cat. No.: B3203992
CAS No.: 1026081-93-5
M. Wt: 161.65 g/mol
InChI Key: BFALXWBEFRTJRI-UHFFFAOYSA-N
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Properties

IUPAC Name

2-chloro-4-propan-2-yl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNS/c1-4(2)5-3-9-6(7)8-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFALXWBEFRTJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Chloro-4-isopropylthiazole typically involves the reaction of appropriate thiazole precursors with chlorinating agents under controlled conditions. One common method includes the chlorination of 4-isopropylthiazole using thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the thiazole ring is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the thiazole ring. Common reagents and conditions include:

Reagent Conditions Product
Amines (e.g., NH₃)Polar aprotic solvent (e.g., DMF), heat2-Amino-4-isopropylthiazole
Thiols (e.g., RSH)Base (e.g., NaH), THF, room temperature2-Mercapto-4-isopropylthiazole
Alkoxides (e.g., RO⁻)Reflux in ethanol2-Alkoxy-4-isopropylthiazole

These reactions typically follow an S<sub>N</sub>Ar (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient thiazole ring .

Oxidation and Reduction

The thiazole ring and substituents may undergo redox transformations:

Oxidation

  • Sulfur oxidation :

    • With H₂O₂ or m-CPBA, the sulfur atom can form sulfoxides or sulfones.

    • Example:

      2 Chloro 4 isopropylthiazoleH2O22 Chloro 4 isopropylthiazole 1 oxide2\text{ Chloro 4 isopropylthiazole}\xrightarrow{\text{H}_2\text{O}_2}2\text{ Chloro 4 isopropylthiazole 1 oxide}

Reduction

  • Ring reduction :

    • Using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C), the thiazole ring can be partially reduced to dihydrothiazole derivatives.

Ring Functionalization and Condensation

The methyl and isopropyl groups may participate in:

  • Friedel-Crafts alkylation : With Lewis acids (e.g., AlCl₃), forming fused aromatic systems.

  • Cyclocondensation : With nitriles or hydrazines to form triazoles or pyrimidines .

Comparative Reactivity of Analogous Compounds

Data from structurally related chloro-thiazoles (e.g., 6-chloro-1,3-benzothiazole ):

Reaction Conditions Product
NaOH-mediated hydrolysisReflux, aqueous baseRing-contracted triazolo derivatives
NaN₃ treatmentDMF, pyridine, 80°CTetrazolo-triazolo fused systems

These pathways suggest potential for ring contraction or fusion in 2-chloro-4-isopropylthiazole under similar conditions .

Limitations and Research Gaps

No peer-reviewed studies directly investigating this compound were identified in the provided sources. The above analysis derives from:

  • Mechanistic parallels to chloro-thiazoles .

  • General thiazole chemistry .

Experimental validation is required to confirm reactivity patterns for this specific compound.

Proposed Reaction Pathways

A hypothetical synthesis route for functionalized derivatives:

text
This compound ├──NH₃, DMF, Δ → 2-Amino-4-isopropylthiazole ├──m-CPBA, CH₂Cl₂ → Sulfoxide derivative └──LiAlH₄, Et₂O → Dihydrothiazole intermediate

Mechanism of Action

The mechanism of action of 2-Chloro-4-isopropylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and the presence of reactive sites allow it to interact with enzymes, receptors, and other biomolecules . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

2-Chloro-4-isopropylthiazole can be compared with other thiazole derivatives, such as:

Biological Activity

2-Chloro-4-isopropylthiazole is a thiazole derivative that has attracted attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by research findings and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C7H8ClN1S1\text{C}_7\text{H}_8\text{ClN}_1\text{S}_1

This compound features a thiazole ring, which is known for its role in various biological activities.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance, a study reported that derivatives of thiazoles exhibit significant cytotoxicity against various cancer cell lines, including HepG2 (human liver cancer) and HCT-116 (colon cancer) cells.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundHepG22.31 ± 0.43
Thiazole Derivative AHCT-1164.57 ± 0.85
Thiazole Derivative BPC129.86 ± 0.78

The mechanism of action often involves apoptosis through modulation of the Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study synthesized various thiazole derivatives and assessed their efficacy against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus (MRSA)3.91
Thiazole Derivative CE. coli7.81
Thiazole Derivative DP. aeruginosa5.00

The results indicated that certain derivatives exhibited potent activity against resistant strains, highlighting their potential as therapeutic agents in treating infections .

Anticonvulsant Activity

Recent research has also explored the anticonvulsant effects of thiazole derivatives, including this compound. These compounds have shown promise in reducing seizure activity in animal models.

Table 3: Anticonvulsant Activity of Thiazole Derivatives

CompoundModelED50 (mg/kg)
This compoundMES24.38
Thiazole Derivative EscPTZ88.23

The structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring significantly influence anticonvulsant efficacy, making it a target for further drug development .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated a series of thiazoles for their cytotoxic effects against HepG2 cells, revealing that those with halogen substitutions exhibited enhanced activity, with IC50 values ranging from low micromolar concentrations .
  • Antimicrobial Screening : In a comprehensive screening of synthesized thiazoles, several compounds demonstrated MIC values significantly lower than traditional antibiotics against resistant bacterial strains, suggesting their potential as new antimicrobial agents .
  • Anticonvulsant Research : In animal models, thiazole derivatives were tested for seizure protection, with some compounds showing protective effects comparable to established anticonvulsants like ethosuximide .

Q & A

Q. What are the recommended computational methods for predicting the electronic properties of 2-chloro-4-isopropylthiazole, and how do they compare in accuracy?

Density functional theory (DFT) methods, such as the B3-LYP functional, are widely used due to their balance of computational efficiency and accuracy in modeling electronic structures. The B3-LYP functional incorporates gradient-corrected exchange-energy approximations to improve asymptotic behavior, which is critical for studying electron density and correlation energies in heterocyclic compounds like this compound . For higher precision, hybrid functionals (e.g., QCISD) or basis sets like 6-311G(df,p) are recommended, though they require greater computational resources .

Q. How can vibrational spectroscopy be optimized to distinguish structural isomers of thiazole derivatives?

Harmonic vibrational frequency calculations using DFT (e.g., B3-PW91/6-31G(d)) paired with scaling factors (0.96–0.98 for mid-frequency regions) reduce discrepancies between theoretical and experimental spectra. Focus on low-frequency modes (e.g., C-Cl stretching at 500–600 cm⁻¹) to differentiate isomers, as these regions are sensitive to substituent positioning. Experimental validation via FT-IR or Raman spectroscopy should follow, with attention to solvent effects and temperature-dependent shifts .

Q. What experimental protocols are effective for synthesizing this compound while minimizing byproducts?

A two-step approach is typical:

  • Step 1 : Condensation of isobutyryl chloride with thiourea to form the thiazole core.
  • Step 2 : Chlorination using PCl₃ or SOCl₂ under inert atmosphere (N₂/Ar) at 60–80°C. Monitor reaction progress via GC-MS to detect intermediates like 4-isopropylthiazole. Purification via column chromatography (silica gel, hexane/ethyl acetate) reduces halogenated byproducts. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for chlorinating agents) .

Q. How should stability studies be designed to assess the degradation pathways of this compound under varying storage conditions?

Accelerated stability testing under ICH guidelines:

  • Conditions : 40°C/75% RH (6 months), 25°C/60% RH (12 months), and photolytic stress (ICH Q1B).
  • Analysis : HPLC-MS to track degradation products (e.g., hydrolysis of the chloro group to hydroxyl derivatives). Use kinetic modeling (Arrhenius equation) to extrapolate shelf life. Note that moisture and UV exposure significantly accelerate decomposition .

Advanced Research Questions

Q. How can contradictions in reported reaction kinetics of this compound be resolved?

Discrepancies often arise from solvent polarity or catalyst interactions. For example, nucleophilic substitution rates vary in polar aprotic solvents (DMSO vs. DMF). To resolve contradictions:

  • Systematic Replication : Repeat experiments under identical conditions (solvent, temperature, catalyst loading).
  • Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables causing divergence.
  • Computational Validation : Compare transition-state energies (DFT) with experimental activation parameters .

Q. What strategies improve the accuracy of QSAR models for this compound derivatives in drug discovery?

  • Descriptor Selection : Include electronic parameters (HOMO/LUMO energies, electrostatic potential maps) and steric factors (molar refractivity, Taft constants).
  • Validation : Use leave-one-out cross-validation (LOO-CV) and external test sets.
  • Hybrid Models : Combine DFT-derived descriptors with experimental logP values to enhance predictive power for bioavailability .

Q. How can advanced spectroscopic techniques (e.g., 2D-NMR) elucidate tautomeric equilibria in this compound solutions?

  • HSQC and NOESY : Map proton-carbon correlations to identify tautomeric forms (e.g., thione-thiol equilibria).
  • Variable-Temperature NMR : Monitor chemical shift changes (Δδ) to calculate equilibrium constants (Keq) and ΔG.
  • Solvent Titration : Assess polarity effects on tautomer distribution (e.g., D₂O vs. CDCl₃) .

Q. What methodologies are critical for detecting trace impurities in this compound batches intended for pharmacological studies?

  • LC-HRMS : Use high-resolution mass spectrometry with C18 columns (3 µm particle size) and 0.1% formic acid in mobile phases.
  • Impurity Profiling : Synthesize suspected impurities (e.g., 4-isopropylthiazole, chloromethyl byproducts) as reference standards.
  • Validation : Follow ICH Q3A guidelines for identification thresholds (0.10% for APIs) .

Methodological Considerations

  • Data Analysis : For computational studies, always benchmark against experimental data (e.g., XRD bond lengths, spectroscopic peaks) to validate methods .
  • Ethical Reporting : Disclose all synthetic byproducts and computational assumptions to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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